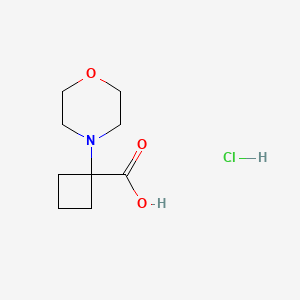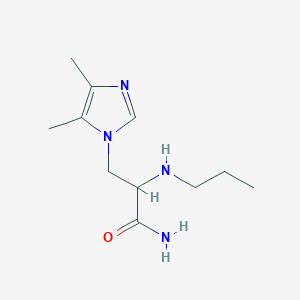
Potassium (9H-carbazol-3-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (9H-carbazol-3-yl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF3]−. It is a member of the organotrifluoroborate family, which are known for their stability and ease of handling. These compounds are often used in organic synthesis as alternatives to boronic acids, boronate esters, and organoboranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (9H-carbazol-3-yl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride (KHF2). The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) . This process is typically carried out under mild conditions and does not require the use of transition-metal catalysts .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product is suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Potassium (9H-carbazol-3-yl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds .
Scientific Research Applications
Potassium (9H-carbazol-3-yl)trifluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which potassium (9H-carbazol-3-yl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic partner in cross-coupling reactions. In the Suzuki-Miyaura coupling reaction, the compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the transmetalation step with a palladium catalyst . This process ultimately leads to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
- Potassium 3-chlorophenyltrifluoroborate
Uniqueness
Potassium (9H-carbazol-3-yl)trifluoroborate is unique due to its specific structure, which includes the 9H-carbazol-3-yl group. This structural feature imparts distinct reactivity and stability compared to other organotrifluoroborates . Additionally, its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C12H8BF3KN |
|---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
potassium;9H-carbazol-3-yl(trifluoro)boranuide |
InChI |
InChI=1S/C12H8BF3N.K/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12;/h1-7,17H;/q-1;+1 |
InChI Key |
ZCDWPUSZTBLQBI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)NC3=CC=CC=C32)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13475738.png)

![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)
![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)
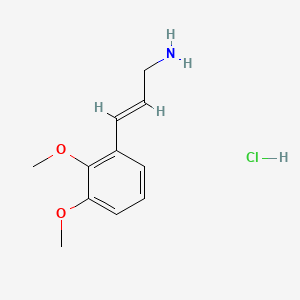
![N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide](/img/structure/B13475779.png)
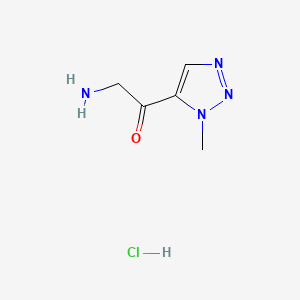
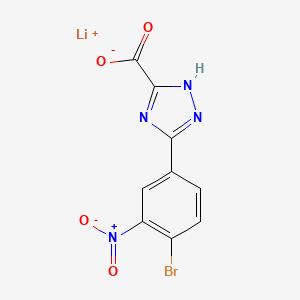
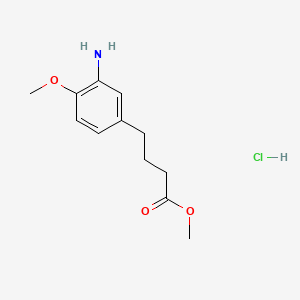
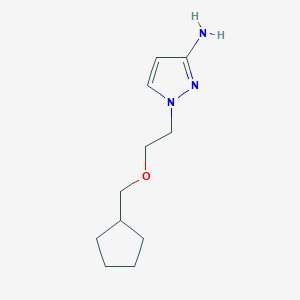

![Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13475810.png)
